![molecular formula C25H36N6O2 B2404026 (4-Butoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898417-96-4](/img/structure/B2404026.png)
(4-Butoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Butoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H36N6O2 and its molecular weight is 452.603. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Piperazine Derivatives : Akopyan et al. (2013) described a process for synthesizing compounds similar to (4-Butoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone. They focused on aminomethylation using substituted piperazines, leading to secondary aminopropanols through reduction, which could be useful in exploring similar compounds' properties and potential applications Akopyan, Papoyan, Gevorgyan, & Panosyan, 2013.
X-ray Structure Characterisation : Lv, Ding, & Zhao (2013) conducted X-ray structure characterization of novel pyrazole carboxamide derivatives, including piperazine moieties. This research can be vital for understanding the structural aspects and potential interactions of similar compounds Lv, Ding, & Zhao, 2013.
Pharmacological Properties
Anticancer and Antituberculosis Studies : Mallikarjuna, Padmashali, & Sandeep (2014) synthesized (piperazin-1-yl) methanone derivatives for anticancer and antituberculosis studies, demonstrating that some of these compounds exhibit significant activity against tuberculosis and cancer cells Mallikarjuna, Padmashali, & Sandeep, 2014.
Discovery of Novel Lead in Piperazine Derivatives : Kuder et al. (2014) discovered a novel lead in the group of N-substituted piperazine ether derivatives, showing potential histamine H3 receptor activity. This highlights the potential of similar compounds in therapeutic applications Kuder, Stachnik, Schunack, Szymańska, & Kieć‐Kononowicz, 2014.
Synthesis and Analgesic Activity : Cesari et al. (2006) synthesized and tested a number of arylpiperazinylalkylpyridazinones, including compounds structurally related to the query compound, for analgesic activity, highlighting their potential in pain management Cesari, Biancalani, Vergelli, Dal Piaz, Graziano, Biagini, Ghelardini, Galeotti, & Giovannoni, 2006.
Antituberculosis and Antipsychotic Potential : Raviña et al. (2000) explored the synthesis and pharmacological properties of a series of conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors, suggesting potential antituberculosis and antipsychotic applications Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Enguix, Villazón, Cadavid, Demontis, & et al., 2000.
Antinociceptive Agents Synthesis : Research by Cesari et al. (2006) on arylpiperazinylalkylpyridazinones and their analogues, with a focus on antinociceptive agents, demonstrates the significance of such compounds in developing pain management therapies Cesari et al., 2006.
properties
IUPAC Name |
(4-butoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O2/c1-3-5-20-33-22-8-6-21(7-9-22)25(32)31-18-16-30(17-19-31)24-11-10-23(26-27-24)29-14-12-28(4-2)13-15-29/h6-11H,3-5,12-20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBPUMPPSNXSOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCN(CC4)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.